MK7622

Vue d'ensemble

Description

MK-7622 est un modulateur allostérique positif hautement sélectif du récepteur muscarinique M1. Il a été développé comme un agent thérapeutique potentiel pour le traitement des déficits cognitifs associés à la maladie d'Alzheimer. Le composé a montré un potentiel prometteur dans des études précliniques et est entré en phase II des essais cliniques .

Mécanisme D'action

Target of Action

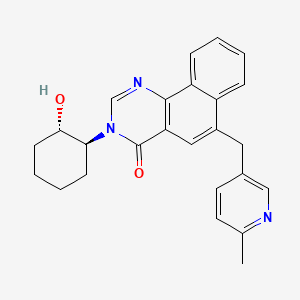

MK-7622, also known as 3-[(1S,2S)-2-Hydroxycyclohexyl]-6-[(6-methyl-3-pyridinyl)methyl]benzo[h]quinazolin-4(3H)-one, is a compound that primarily targets the M1 subtype of muscarinic acetylcholine receptor . The M1 receptor is a G-protein coupled receptor that is most highly expressed in the hippocampal, striatal, and cortical areas crucial in memory and higher brain function .

Mode of Action

MK-7622 acts as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor . This means that it enhances the action of acetylcholine, the endogenous ligand of the receptor, leading to increased receptor activity. In the absence of acetylcholine, mk-7622 has only modest activity at the m1 receptor .

Biochemical Pathways

The activation of the M1 receptor by MK-7622 leads to a cascade of biochemical events. It has been shown that the activation of M1 receptors can lead to the enhancement of cognitive function . Furthermore, it has been suggested that the activation of M1 receptors can lead to neuroprotection via a mechanism that is calcium-dependent and involves the glutamatergic system .

Pharmacokinetics

The pharmacokinetic properties of MK-7622 have been optimized to address key physicochemical and safety properties . .

Result of Action

The activation of the M1 receptor by MK-7622 has been shown to attenuate the cognitive-impairing effects of the muscarinic receptor antagonist scopolamine . This suggests that MK-7622 could potentially improve cognitive function in conditions characterized by impaired cholinergic neurotransmission, such as Alzheimer’s disease .

Action Environment

The efficacy and stability of MK-7622 can be influenced by various environmental factors. For instance, the presence of acetylcholine is necessary for MK-7622 to exert its full effect as a positive allosteric modulator . Furthermore, the compound was tested in clinical trials for Alzheimer’s disease, but the trials were stopped due to lack of improvement in cognition and increased adverse effects like diarrhea .

Analyse Biochimique

Biochemical Properties

MK-7622 selectively activates the M1 muscarinic signaling pathway . The M1 muscarinic receptor is a class A G-protein coupled receptor, and MK-7622 acts as a positive allosteric modulator of this receptor .

Cellular Effects

MK-7622 has been shown to have robust agonist activity in cell lines and agonist effects in the mouse prefrontal cortex . It has the potential to overactivate the M1 receptor and disrupt prefrontal cortex function . It has also been shown to attenuate the cognitive-impairing effects of the muscarinic receptor antagonist scopolamine .

Molecular Mechanism

MK-7622 works by selectively activating the M1 muscarinic signaling pathway . As a positive allosteric modulator, it enhances the activity of the M1 muscarinic receptor without directly binding to the active site of the receptor .

Temporal Effects in Laboratory Settings

It has been reported that MK-7622 has entered Phase II studies in patients with Alzheimer’s disease .

Dosage Effects in Animal Models

In animal models, MK-7622 has been shown to induce severe behavioral convulsions

Méthodes De Préparation

La synthèse du MK-7622 implique plusieurs étapes, notamment la préparation d'intermédiaires clés et les réactions de couplage finales. Les voies synthétiques exactes et les conditions réactionnelles sont propriétaires et n'ont pas été entièrement divulguées dans le domaine public. il est connu que le composé est synthétisé par une série de réactions chimiques impliquant la formation d'une structure de noyau quinazoline .

Analyse Des Réactions Chimiques

MK-7622 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur la molécule.

Applications de la recherche scientifique

Chimie : Le composé sert d'outil précieux pour étudier le récepteur muscarinique M1 et son rôle dans la fonction cognitive.

Biologie : MK-7622 est utilisé en recherche biologique pour étudier les effets de la modulation du récepteur M1 sur la signalisation neuronale et les processus cognitifs.

Médecine : La principale application de MK-7622 est le traitement de la maladie d'Alzheimer.

Mécanisme d'action

MK-7622 exerce ses effets en modulant sélectivement le récepteur muscarinique M1. Il améliore la réponse du récepteur à l'acétylcholine, un neurotransmetteur impliqué dans les processus cognitifs. Le composé se lie à un site allostérique sur le récepteur, augmentant son affinité pour l'acétylcholine et potentialisant sa signalisation. Cette modulation du récepteur M1 est censée améliorer la fonction cognitive chez les patients atteints de la maladie d'Alzheimer .

Applications De Recherche Scientifique

Chemistry: The compound serves as a valuable tool for studying the M1 muscarinic receptor and its role in cognitive function.

Biology: MK-7622 is used in biological research to investigate the effects of M1 receptor modulation on neuronal signaling and cognitive processes.

Medicine: The primary application of MK-7622 is in the treatment of Alzheimer’s disease.

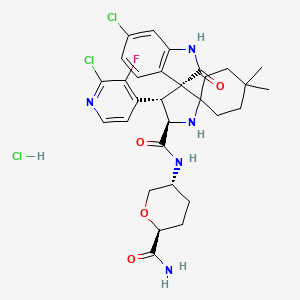

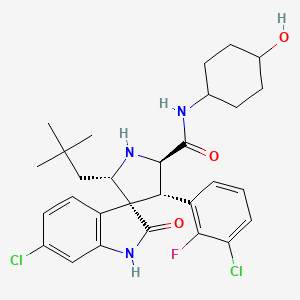

Comparaison Avec Des Composés Similaires

MK-7622 est unique par sa haute sélectivité pour le récepteur muscarinique M1. D'autres composés similaires comprennent :

Xanoméline : Un agoniste des récepteurs muscariniques avec une activité plus large sur plusieurs sous-types de récepteurs muscariniques.

Emraclidyne : Un autre modulateur allostérique positif du récepteur M1, actuellement à l'étude pour les troubles cognitifs.

Céviméline : Un agoniste des récepteurs muscariniques utilisé pour le traitement de la sécheresse buccale chez les patients atteints du syndrome de Sjögren

MK-7622 se démarque par sa haute sélectivité et sa puissance, ce qui en fait un candidat prometteur pour le traitement des déficits cognitifs dans la maladie d'Alzheimer .

Propriétés

IUPAC Name |

3-[(1S,2S)-2-hydroxycyclohexyl]-6-[(6-methylpyridin-3-yl)methyl]benzo[h]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c1-16-10-11-17(14-26-16)12-18-13-21-24(20-7-3-2-6-19(18)20)27-15-28(25(21)30)22-8-4-5-9-23(22)29/h2-3,6-7,10-11,13-15,22-23,29H,4-5,8-9,12H2,1H3/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVQLZBJFOGEEO-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)C5CCCCC5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)[C@H]5CCCC[C@@H]5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227923-29-6 | |

| Record name | MK-7622 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227923296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-7622 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12897 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK-7622 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57R7D1Q49R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

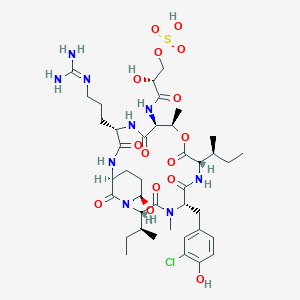

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of MK-7622?

A1: MK-7622 acts as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 receptor). [, , ] This means it binds to a site distinct from the acetylcholine binding site and enhances the receptor's response to acetylcholine. [, , ]

Q2: What are the downstream effects of M1 receptor modulation by MK-7622?

A2: While the exact mechanisms are still under investigation, M1 receptor activation by MK-7622 is believed to enhance neuronal signaling in the brain regions associated with learning and memory. [, , , ] Studies in animal models suggest this may involve modulation of potassium channels and nitric oxide signaling pathways. [, ]

Q3: What is the significance of developing selective M1 PAMs like MK-7622 over non-selective muscarinic agonists?

A3: Non-selective muscarinic agonists activate all muscarinic receptor subtypes (M1-M5), leading to undesirable side effects, particularly gastrointestinal issues. [, , ] Selective M1 PAMs like MK-7622 aim to enhance M1 receptor activity without directly stimulating other subtypes, potentially leading to improved efficacy and tolerability. [, , ]

Q4: Has MK-7622 demonstrated efficacy in improving cognitive function?

A4: Preclinical studies in rodents and non-human primates have shown that MK-7622 can attenuate cognitive impairments induced by scopolamine, a muscarinic antagonist. [, , ] Additionally, MK-7622 improved memory deficits in mouse models of dementia. [] Clinical trials have been conducted to evaluate its efficacy in Alzheimer's disease patients. []

Q5: What are the structural features of MK-7622 crucial for its activity?

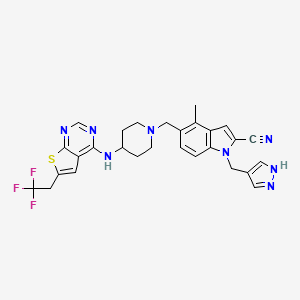

A5: While specific structure-activity relationship (SAR) studies for MK-7622 haven't been published in the provided abstracts, research on related quinolizidinone carboxylic acid derivatives suggests that the 4-cyanopiperidine moiety plays a key role in enhancing M1 receptor activity. []

Q6: What is the translational relevance of preclinical MK-7622 research to humans?

A6: Preclinical studies demonstrated similar effective exposures of MK-7622 for reversing scopolamine-induced cognitive impairment and altering quantitative electroencephalography (qEEG) in both rhesus macaques and humans. [] This finding indicates a promising translational potential for MK-7622's effects from animal models to human subjects. []

Q7: What is the role of biomarkers in MK-7622 research?

A7: While specific biomarkers for MK-7622 efficacy or adverse effects are not discussed in the provided abstracts, qEEG has been used as a pharmacodynamic marker to assess target engagement and translate preclinical findings to humans. [] Future research might explore other potential biomarkers related to M1 receptor activation or downstream signaling pathways.

Q8: What analytical techniques have been employed in MK-7622 research?

A8: Standard techniques for characterizing small molecules, such as mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography, are likely employed in MK-7622 research, although specific details are not provided in the abstracts. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

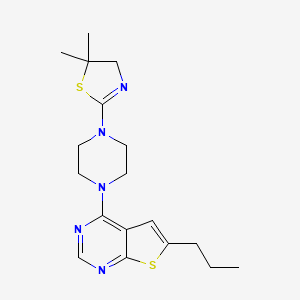

![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)

![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)

![(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B609037.png)